7,8-Didehydronaltrexone is a synthetic opioid derivative, specifically a metabolite of naltrexone. It is classified under the category of opioid receptor antagonists and is primarily used in research settings to investigate opioid receptor interactions and potential therapeutic applications. The compound has the molecular formula and a molecular weight of approximately 339.38 g/mol. Its unique structure contributes to its biological activity, making it an important compound in pharmacological studies related to addiction and pain management.
7,8-Didehydronaltrexone is sourced from various chemical suppliers and research institutions that specialize in neuropharmacology. It falls under several classifications, including:
The synthesis of 7,8-Didehydronaltrexone typically involves multi-step organic reactions, starting from precursor compounds such as naltrexone. The general synthetic pathway includes:
The synthesis often employs reagents like lithium aluminum hydride for reduction processes and various solvents to facilitate reactions under controlled conditions. The reaction conditions must be optimized for yield and purity, often requiring careful temperature and pH control.
The molecular structure of 7,8-Didehydronaltrexone can be represented by the following IUPAC name:
Key structural data includes:
7,8-Didehydronaltrexone participates in various chemical reactions typical of opioid derivatives:
These reactions are often studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm product structures and reaction pathways.
The mechanism of action for 7,8-Didehydronaltrexone primarily involves its role as an antagonist at the mu-opioid receptor. This interaction can lead to:
Data from studies indicate that 7,8-Didehydronaltrexone may exhibit a unique profile compared to other opioid antagonists due to its specific structural modifications .
Key chemical properties include:
Relevant analyses often involve determining melting points and solubility profiles to assess usability in laboratory settings .
7,8-Didehydronaltrexone is primarily used in scientific research focused on:
This compound serves as a valuable tool for researchers aiming to develop new therapeutic strategies for managing pain and addiction-related disorders .
The Mitsunobu reaction serves as a cornerstone for stereoselective modifications at the C-6 position of 7,8-didehydro epoxymorphinan scaffolds. This bimolecular nucleophilic substitution reaction enables the inversion of configuration at chiral carbon centers, which is critical for generating pharmacologically relevant 6β-amido derivatives. The reaction mechanism involves activation of the C-6 hydroxyl group through formation of an oxaphosphonium intermediate with triphenylphosphine (PPh₃) and dialkyl azodicarboxylate (typically diethyl azodicarboxylate, DEAD), followed by nucleophilic displacement. This process reliably converts 6α-alcohol precursors to 6β-substituted derivatives with inverted stereochemistry [9].
In practical applications for opioid analogs, diphenylphosphoryl azide (DPPA) serves as a preferred nucleophile for installing the azido functionality, which can be subsequently reduced to generate 6β-amine intermediates. These amines undergo acylations with diverse carboxylic acids—such as 3-iodobenzoic acid—to yield target 6β-amido epoxymorphinans. The Mitsunobu approach demonstrates broad functional group tolerance, enabling the incorporation of aromatic, heterocyclic, and aliphatic amido side chains essential for modulating receptor interactions. Reaction conditions typically involve anhydrous tetrahydrofuran or toluene at temperatures ranging from -20°C to room temperature, with yields exceeding 80% in optimized protocols [9] [2].
Table 1: Mitsunobu Reaction Conditions for 6β-Substituted Morphinans
Nucleophile | Solvent | Temperature (°C) | Yield (%) | Key Applications |
---|---|---|---|---|
Diphenylphosphoryl azide | THF | -20 | 80 | Lycoposerramine-X synthesis |
Hydrazoic acid | Toluene | 25 | 91 | Ditryptophenaline intermediates |
(PhO)₂P(O)N₃ | THF | 25 | 90 | Cruentaren A side-chain modification |
Azide anion | THF | 25 | 85* | Batzelladine F chiral diamine synthesis |
*Yield after palladium-catalyzed reduction [9]
N-Alkylation of naltrexone-derived scaffolds represents a pivotal strategy for modulating opioid receptor selectivity and functional activity. The synthetic sequence typically initiates with N-demethylation of tertiary amine precursors, achieved via classical von Braun degradation (using cyanogen bromide) or modern alternatives like chloroethyl chloroformate. The resulting secondary amines serve as versatile intermediates for N-functionalization [2]. Alkylation with cyclopropylmethyl bromide or phenylethyl halides under basic conditions (K₂CO₃ or NEt₃) in polar aprotic solvents (DMF, acetonitrile) introduces the desired N-17 substituents. The cyclopropylmethyl moiety—a hallmark of delta/kappa-selective ligands—imparts significant conformational constraint to the amine moiety, influencing receptor binding pocket interactions [2] [8].
Notably, the choice of N-substituent profoundly impacts biological activity. Cyclopropylmethyl derivatives typically exhibit enhanced kappa opioid receptor (KOR) affinity and selectivity, while phenylethyl groups favor mu opioid receptor (MOR) interactions. This divergence arises from steric and electronic complementarity with distinct subpockets within opioid receptor subtypes. Molecular modeling studies reveal that cyclopropylmethyl groups engage favorable hydrophobic interactions with KOR-specific residues (e.g., Leu⁵.⁴⁰), whereas phenylethyl moieties adopt orientations compatible with MOR's shallower binding cleft [8]. The alkylation step typically proceeds in >75% yield when employing 1.2-1.5 equivalents of alkyl halide and excess base to mitigate dialkylation.
Table 2: N-Alkylation Impact on Opioid Receptor Affinity
N-Substituent | MOR Kᵢ (nM) | KOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity Profile |
---|---|---|---|---|
Cyclopropylmethyl | 0.021 | 0.0064 | 0.08 | KOR > MOR >> DOR |
Phenylethyl | 0.034 | 0.022 | 0.39 | MOR ≈ KOR > DOR |
Allyl | 0.088 | 0.14 | 0.13 | Balanced affinity |
Methyl (reference) | 1.2 | 10 | 49 | Weak, non-selective binding |
Data adapted from MP1104 series [2]
Structural variations at C-14 significantly influence the pharmacological profiles of 7,8-didehydro epoxymorphinans. Removal of the 14-hydroxy group (transition to 14-H derivatives) profoundly enhances binding affinity toward classical opioid receptors—particularly KOR—while diminishing interactions with exon-11-associated 6-transmembrane (6TM/E11) splice variants of MOR. This modification, combined with introduction of the 7,8-double bond, creates a planar conjugated system extending from ring C through the unsaturated ketone at C-6, facilitating optimal π-stacking interactions within the KOR binding pocket [2].
Radioligand binding studies demonstrate that 14-H analogs exhibit up to 100-fold higher affinity for KOR compared to their 14-hydroxy counterparts. For instance, compound MP1104 (14-H, 7,8-didehydro, N-cyclopropylmethyl) displays KOR Kᵢ = 0.0064 nM, whereas its 14-hydroxy equivalent IBNtxA shows KOR Kᵢ = 0.03 nM—a 4.7-fold difference. More dramatically, MOR affinity increases 5-fold (0.021 nM vs. 0.11 nM), while DOR affinity improves 3-fold (0.08 nM vs. 0.24 nM). This enhanced binding translates to in vivo potency, with MP1104 exhibiting ED₅₀ = 0.33 mg/kg in tail-flick analgesia assays—surpassing morphine's potency by 15-fold [2].
The 14-H configuration also alters functional efficacy. While 14-hydroxy derivatives like IBNtxA act through 6TM/E11 splice variants, 14-H analogs function primarily as traditional opioid receptor agonists. Specifically, MP1104 behaves as a dual KOR/DOR agonist without inducing place aversion—an advantage over classical kappa agonists. This pharmacological shift underscores how C-14 modifications fundamentally redirect signaling bias within the opioid receptor family [2] [5].
Table 3: Impact of C-14 Modifications on Opioid Receptor Affinity
Structural Feature | Representative Compound | MOR Kᵢ (nM) | KOR Kᵢ (nM) | DOR Kᵢ (nM) | 6TM/E11 Kᵢ (nM) |
---|---|---|---|---|---|
14-OH, saturated C7-C8 | Naltrexone | 4.6* | >1000* | 4.96* | Not determined |
14-OH, 7,8-didehydro | IBNtxA | 0.11 | 0.03 | 0.24 | 0.16 |
14-H, 7,8-didehydro | MP1104 | 0.021 | 0.0064 | 0.08 | 0.47 |
14-H, saturated C7-C8 | Morphine | 4.6* | >1000* | 4.96* | Not determined |
*Reference values provided for context [2]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1